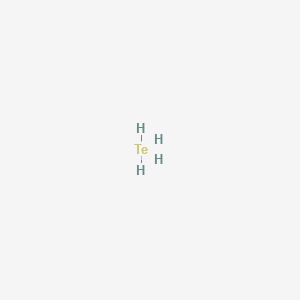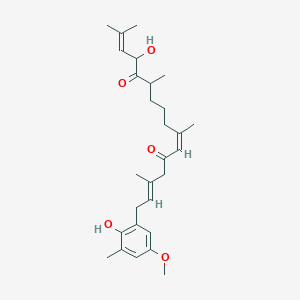
C5-indocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C5-indocyanine is a C5 cyanine dye having 1-ethyl-3,3-dimethylindoleinine units at each end. It has a role as a fluorochrome. It is an organic iodide salt and a Cy5 dye. It contains a C5-indocyanine cation.
Applications De Recherche Scientifique
Analytical Chemistry Applications :
- Herbicide Detection : Orejuela and Silva (2005) developed a method for analyzing phosphorus-containing amino acid herbicides in soil samples. They utilized sulfoindocyanine succinimidyl ester (Cy5) and 1‐ethyl‐1‐[5‐(N‐succinimidyl‐oxycarbonyl)pentyl]‐3,3,3,3‐tetramethyl‐indodicarbocyanine chloride as fluorescent dyes for capillary zone electrophoresis with diode laser-induced fluorescence detection. This method, leveraging Cy5, offers higher sensitivity and quicker labeling reactions at room temperature compared to traditional fluorescein dyes (Orejuela & Silva, 2005).
Biochemistry and Molecular Biology Applications :
- DNA Research : Kuznetsova et al. (2016) synthesized novel C5-modified nucleotides containing indodicarbocyanine dye and successfully incorporated them into DNA using Taq DNA polymerase. This research demonstrates the utility of indocyanine dyes in molecular biology, specifically in polymerase chain reactions for biochip test systems (Kuznetsova et al., 2016).
Medical Imaging and Theranostics :
- Biodistribution in Mice : Saxena, Sadoqi, and Shao (2006) explored the biodistribution of Indocyanine green (ICG) in healthy mice using polymeric nanoparticles. Their study represents a significant step in developing nanoparticles as an ICG-delivery system for tumor diagnosis and photodynamic therapy (Saxena, Sadoqi, & Shao, 2006).
- Cancer Theranostics : Wang et al. (2018) reviewed the incorporation of ICG into nanoparticles for cancer theranostic applications, highlighting its potential in multimodal imaging and therapeutic techniques for cancer diagnosis and treatment (Wang et al., 2018).
Optical Properties and Stability :
- Stabilization and Enhancement : Rajagopalan et al. (2000) researched the stabilization of indocyanine green in aqueous solutions using macromolecular additives, which significantly enhanced the dye's stability and preserved its in vivo biological properties (Rajagopalan et al., 2000).
Photodynamic Therapy :
- Photosensitizing Characteristics : Delaey et al. (2000) explored the application of various cyanine dyes, including indocyanines, as photosensitizers in photodynamic therapy. They found that certain cyanine dyes exhibit significant photodependent cytotoxic and antiproliferative effects (Delaey et al., 2000).
Propriétés
Nom du produit |
C5-indocyanine |
|---|---|
Formule moléculaire |
C29H35IN2 |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(2Z)-1-ethyl-2-[(2E,4Z)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide |
InChI |
InChI=1S/C29H35N2.HI/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2;/h9-21H,7-8H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
IWHSKYHCPUDDMY-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |
SMILES canonique |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





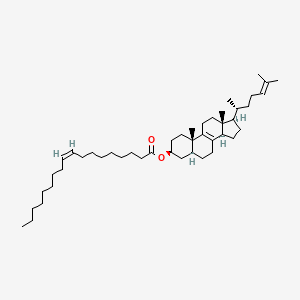
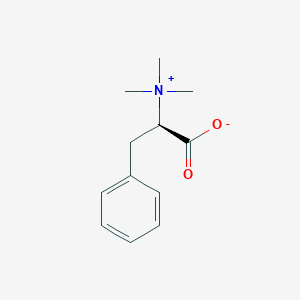

![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
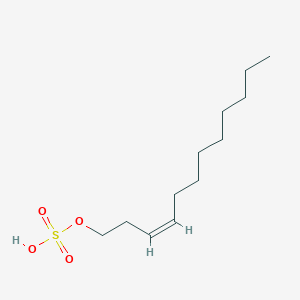
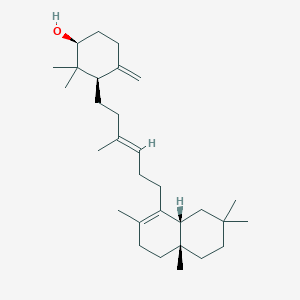
![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
